3-chloro-2-phenylimidazo[1,2-a]pyridine

Catalog No.
S6150145
CAS No.
64413-91-8
M.F
C13H9ClN2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-2-phenylimidazo[1,2-a]pyridine

CAS Number

64413-91-8

Product Name

3-chloro-2-phenylimidazo[1,2-a]pyridine

IUPAC Name

3-chloro-2-phenylimidazo[1,2-a]pyridine

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C13H9ClN2/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H

InChI Key

JAJDCKJVJPINNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Cl

The exact mass of the compound 3-chloro-2-phenylimidazo[1,2-a]pyridine is 228.0454260 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Synthetic Organic Chemistry

    3-Cl-2-PhImPy serves as a building block for the synthesis of more complex molecules with diverse functionalities. Research explores its use in the creation of novel materials and pharmaceuticals [].

  • Medicinal Chemistry

    Studies investigate the potential of 3-Cl-2-PhImPy as a core scaffold for designing new drugs. The nitrogen atoms in the imidazopyridine ring system may allow for interactions with biological targets, leading to potential therapeutic applications [].

  • Material Science

    Research explores the use of 3-Cl-2-PhImPy in the development of functional materials. The molecule's aromatic rings and heterocyclic core may contribute to interesting properties for applications in areas like organic electronics or light-emitting devices [].

3-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused ring system composed of an imidazole and a pyridine ring, with a phenyl group and a chlorine atom substituent at specific positions. The imidazo[1,2-a]pyridine structure is notable for its presence in various biologically active compounds, making it of particular interest in medicinal chemistry.

Typical of imidazo[1,2-a]pyridines, including:

  • Alkylation: The compound can be alkylated at the nitrogen atom of the imidazole ring through nucleophilic substitution reactions.
  • Aza-Friedel-Crafts Reaction: This method allows for the introduction of various alkyl or aryl groups at the C3 position of the imidazo[1,2-a]pyridine framework, often using Lewis acids as catalysts .
  • Halogenation: The presence of chlorine allows for further halogenation reactions under suitable conditions.

Research has indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant biological activities. Specific studies have shown that 3-chloro-2-phenylimidazo[1,2-a]pyridine displays:

  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: This compound has been evaluated for its effectiveness against bacterial strains.
  • Enzyme Inhibition: Certain derivatives have shown potential as inhibitors for specific enzymes relevant in disease pathways.

The synthesis of 3-chloro-2-phenylimidazo[1,2-a]pyridine can be achieved through several methods:

  • One-Pot Synthesis: Utilizing acetophenone and 2-aminopyridine under solvent-free conditions can yield high yields of the desired product .
    python
    # General procedurereactants = [acetophenone, 2-aminopyridine]catalyst = Na2CO3conditions = "solvent-free"yield = "high"
  • Aza-Friedel-Crafts Reaction: This method involves the reaction between imidazo[1,2-a]pyridines and aldehydes or amines in the presence of Lewis acids to introduce various functional groups at the C3 position .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by applying microwave irradiation to traditional synthetic methods.

3-Chloro-2-phenylimidazo[1,2-a]pyridine and its derivatives find applications in:

  • Pharmaceutical Development: As potential drug candidates targeting various diseases.
  • Material Science: In the development of new materials with specific electronic properties.
  • Chemical Probes: For studying biological pathways and mechanisms due to their ability to interact with biological targets.

Interaction studies involving 3-chloro-2-phenylimidazo[1,2-a]pyridine have focused on:

  • Binding Affinity: Assessing how well this compound binds to specific biological targets.
  • Mechanism of Action: Understanding how it exerts its biological effects at the molecular level.

Research has shown promising results in terms of selectivity and potency against certain biological targets.

Several compounds share structural similarities with 3-chloro-2-phenylimidazo[1,2-a]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Phenylimidazo[1,2-a]pyridineLacks chlorine substituentExhibits different biological activity
6-Chloroimidazo[1,2-a]pyridineChlorine at a different positionDifferent reactivity patterns
4-ChloroquinazolineSimilar fused ring structureDifferent pharmacological properties
7-Methylimidazo[1,2-a]pyridineMethyl group instead of phenylAltered solubility and stability

These compounds highlight the unique properties of 3-chloro-2-phenylimidazo[1,2-a]pyridine while demonstrating variations in biological activity and chemical reactivity due to differences in substituents and ring structures.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Exact Mass

228.0454260 g/mol

Monoisotopic Mass

228.0454260 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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